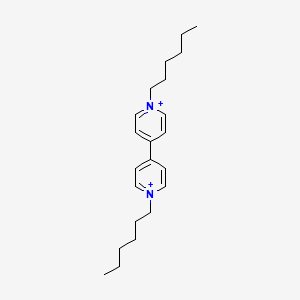

4,4'-Bipyridinium, 1,1'-dihexyl-

Descripción

Contextualization within Viologen Chemistry and Bipyridinium Salts

Viologens are formally defined as 1,1'-disubstituted-4,4'-bipyridinium salts. rsc.orgnih.gov The name "viologen" was first coined by Leonor Michaelis to describe the characteristic violet color that methyl viologen exhibits upon reduction. rsc.org These compounds are structurally derived from 4,4'-bipyridine (B149096), where the nitrogen atoms of the two pyridine (B92270) rings are alkylated. wikipedia.orgnih.gov This process of quaternization results in a dicationic species. wikipedia.org

A key feature of viologens is their ability to undergo reversible redox reactions. wikipedia.orgnih.gov They can accept electrons in two distinct one-electron steps, first forming a deeply colored radical cation (V•+) and then a neutral species (V). nih.govmdpi.com The dicationic state (V2+) is typically colorless or pale yellow. rsc.org This reversible color change upon reduction and oxidation is the basis for their most prominent application in electrochromic devices. wikipedia.orgrsc.org The color of the radical cation can be tuned by altering the substituents on the nitrogen atoms; alkyl groups generally result in a blue or violet color, while aryl groups can produce a green hue. rsc.orgresearchgate.net

Bipyridinium salts, including viologens, are valued for their tunable redox potentials and solubility, which can be modified by the choice of N-substituents and counter-ions. nih.gov This versatility has led to their investigation in a wide range of applications, from redox flow batteries to molecular machines. nih.gov

Historical Perspective on N-Alkyl 4,4'-Bipyridinium Derivatives in Materials Science

The scientific journey of N-alkyl 4,4'-bipyridinium derivatives, or viologens, began with the discovery of their electrochromic properties. As early as the 1930s, paraquat (B189505) (1,1'-dimethyl-4,4'-bipyridinium dichloride) was utilized as a redox indicator due to its dramatic color change upon reduction. wikipedia.orgnih.gov This fundamental observation laid the groundwork for their future exploration in materials science.

The latter half of the 20th century saw a surge in research focused on harnessing the unique properties of viologens. A significant milestone was the development of viologen-based electrochromic devices (ECDs). rsc.orgmdpi.com These devices, which can reversibly change their color and transparency in response to an electrical voltage, found commercial applications in anti-glare mirrors and smart windows. wikipedia.orgresearchgate.net N-heptyl viologen is one such derivative that has been used in these applications. wikipedia.org

The tunability of viologen properties through the modification of the N-alkyl chains has been a central theme in their historical development. Researchers have systematically synthesized and characterized viologens with various alkyl chain lengths to optimize their performance in different applications. nih.gov This has led to a deeper understanding of structure-property relationships, for instance, how the length of the alkyl chain can influence solubility and the stability of the radical cation. nih.govnih.gov More recently, the focus has expanded to include the incorporation of viologens into more complex architectures like polymers and metal-organic frameworks (MOFs), further broadening their potential in advanced materials. mdpi.comrsc.orgsci-hub.se

Current Landscape and Significance of Research on 4,4'-Bipyridinium, 1,1'-dihexyl-

Current research on 4,4'-Bipyridinium, 1,1'-dihexyl- (dihexyl viologen) continues to build upon the foundational knowledge of viologen chemistry, with a significant focus on enhancing the performance and stability of electrochromic and energy storage devices.

A major area of investigation is its application in electrochromic devices (ECDs). researchgate.net Researchers are exploring dihexyl viologen in various device architectures, including those with ion gel electrolytes, to achieve high-performance ECDs with excellent color-switching capabilities and durability. researchgate.net The synthesis of dihexyl viologen with different counter-ions, such as PF6-, is a common strategy to tailor its properties for specific device requirements. researchgate.net

In the realm of energy storage, dihexyl viologen is being studied as a redox-active material in organic redox flow batteries (ORFBs). aprilsci.com Its ability to undergo reversible two-electron transfer makes it a promising candidate for the negative electrolyte (anolyte). rsc.org Research is directed towards optimizing the molecular structure of viologens like the dihexyl derivative to improve their solubility, redox potential, and long-term cycling stability in battery systems. nih.govchemrxiv.org

Furthermore, dihexyl viologen serves as a model compound for fundamental studies on the electrochemical behavior of viologens. For instance, it has been used as a phase-transfer catalyst in chemical reactions. ajgreenchem.com The synthesis of derivatives and their incorporation into more complex structures like covalent organic polymers (COPs) and metal-organic frameworks (MOFs) are also active areas of research, aiming to create new materials with novel functionalities. rsc.orgsci-hub.se The ongoing exploration of dihexyl viologen and its analogues underscores their continued importance in the development of advanced materials for a variety of technological applications.

Data on 4,4'-Bipyridinium, 1,1'-dihexyl-

| Property | Value |

| Chemical Name | 4,4'-Bipyridinium, 1,1'-dihexyl- |

| Synonym | Dihexyl Viologen |

| CAS Number | 36527-95-4 aprilsci.com, 47369-13-1 nih.gov |

| Molecular Formula | C22H34N2 nih.gov |

| Molecular Weight | 326.5 g/mol nih.gov |

| Canonical SMILES | CCCCCCC[N+]1=CC=C(C=C1)C2=CC=N+C=C2 |

| InChI Key | N/A |

Note: The table above provides a summary of key identifiers for 4,4'-Bipyridinium, 1,1'-dihexyl-. The data is compiled from publicly available chemical databases and research articles.

Structure

3D Structure

Propiedades

IUPAC Name |

1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2/h11-14,17-20H,3-10,15-16H2,1-2H3/q+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWQHNLDXBGENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197121 | |

| Record name | 4,4'-Bipyridinium, 1,1'-dihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47369-13-1 | |

| Record name | 1,1′-Dihexyl-4,4′-bipyridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47369-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bipyridinium, 1,1'-dihexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047369131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bipyridinium, 1,1'-dihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Molecular Engineering of 4,4 Bipyridinium, 1,1 Dihexyl

Synthetic Routes for 1,1'-Dihexyl-4,4'-bipyridinium and Related Derivatives

The creation of 1,1'-dihexyl-4,4'-bipyridinium, a member of the viologen family of compounds, is primarily achieved through direct alkylation, a cornerstone of heterocyclic chemistry. These methods, while effective, are accompanied by inherent challenges that necessitate careful control of reaction conditions.

Quaternization of 4,4'-Bipyridine (B149096) with Hexyl Halides

The most direct and common method for synthesizing 1,1'-dihexyl-4,4'-bipyridinium is the diquaternization of 4,4'-bipyridine with a suitable hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the nitrogen atoms of the 4,4'-bipyridine act as nucleophiles, attacking the electrophilic primary carbon of the hexyl halide.

The process typically involves heating a solution of 4,4'-bipyridine with an excess of the hexyl halide in a polar aprotic solvent. The use of excess alkylating agent helps to ensure that both nitrogen atoms on the bipyridine scaffold are alkylated, yielding the desired dicationic product. The resulting 1,1'-dihexyl-4,4'-bipyridinium salt precipitates from the reaction mixture upon formation or cooling and can be isolated through filtration. The choice of halide can influence the reaction rate, with iodides generally being more reactive than bromides.

| Parameter | Typical Condition | Purpose/Rationale |

| Reactants | 4,4'-Bipyridine, 1-Hexyl Halide (e.g., 1-bromohexane) | Bipyridine is the nucleophilic core; hexyl halide is the alkylating agent. |

| Solvent | Acetonitrile, DMF, or Toluene | Provides a medium for the reactants to dissolve and react. |

| Temperature | Reflux | Increases the rate of the SN2 reaction. |

| Stoichiometry | Excess Hexyl Halide | Drives the reaction towards di-alkylation over mono-alkylation. |

| Workup | Filtration and washing with a non-polar solvent (e.g., ether) | To isolate the solid product and remove unreacted starting materials. |

This table summarizes typical conditions for the quaternization synthesis of 1,1'-dihexyl-4,4'-bipyridinium.

Synthetic Challenges in Bipyridinium Scaffold Alkylation

While the quaternization reaction appears straightforward, several synthetic challenges exist. A primary difficulty is controlling the degree of alkylation. The reaction proceeds in a stepwise manner, first forming the mono-quaternized intermediate, 1-hexyl-4-(4-pyridyl)pyridinium, before the second alkylation occurs. Achieving complete di-quaternization without a mixture of mono-quaternized and unreacted starting material requires careful optimization of stoichiometry and reaction times.

Rational Design and Structural Modification Strategies

The molecular structure of 1,1'-dihexyl-4,4'-bipyridinium serves as a versatile platform for engineering advanced functional materials. Through rational design, its electronic and physical properties can be precisely tuned.

Introduction of Asymmetric Substituents for Performance Optimization

A key strategy for enhancing the functionality of bipyridinium compounds is the introduction of asymmetry. By replacing one of the symmetric hexyl chains with a different functional group, an unsymmetrical bipyridinium salt is created. This structural perturbation can lead to significant changes in the molecule's properties. Research on related unsymmetrical polypyridyl systems has shown there is vast potential for fine-tuning their electronic properties. rsc.orgresearchgate.net Appending different electron-donating or electron-withdrawing groups can substantially modify the excited-state properties of the molecule. rsc.orgrsc.org

This approach allows for the optimization of various characteristics, including solubility, redox potentials, and light-absorption properties. For instance, introducing a hydrophilic group could enhance water solubility, while incorporating an aromatic moiety could modulate π-stacking interactions in the solid state.

| Asymmetric Substituent (Replacing one hexyl group) | Potential Property Modification | Rationale |

| Carboxylic Acid (-CH₂COOH) | Increased water solubility, pH-responsiveness | Introduces a polar, ionizable group. nih.gov |

| Phenyl Group (-C₆H₅) | Enhanced π-stacking, modified redox potential | Introduces an aromatic system that can engage in intermolecular interactions. |

| Ferrocenyl Group | Redox activity, electrochromism | Incorporates a redox-active metal center. |

| Azobenzene Group | Photo-switchable properties | Introduces a photo-isomerizable unit. |

This table provides hypothetical examples of how asymmetric substitution on a 1,1'-di-substituted-4,4'-bipyridinium core could be used to optimize performance.

Incorporation into Extended π-Conjugated Systems

The bipyridinium dication is a powerful electron acceptor, making it an ideal building block for constructing larger, π-conjugated systems. mdpi.com Integrating the 1,1'-dihexyl-4,4'-bipyridinium unit into polymers or macrocycles can lead to materials with novel electronic and optical properties. mdpi.com

For example, bipyridine units can be used to link other molecular fragments, resulting in extended π-conjugation along a polymer backbone. mdpi.com This conjugation can lead to strong absorption in the visible spectrum and facilitate intramolecular charge transfer (ICT), a process where photoexcitation moves an electron from a donor part of the molecule to an acceptor part. mdpi.comnih.gov The length of the conjugated system has a profound impact on the spectral properties of the resulting materials. researchgate.net Such materials are of interest for applications in molecular electronics, sensors, and electrochromic devices.

Tuning Molecular Symmetry for Enhanced Functional Properties

Altering the molecular symmetry of bipyridinium compounds is a powerful tool for enhancing their functional properties. The parent 1,1'-dihexyl-4,4'-bipyridinium molecule possesses a high degree of symmetry. By introducing asymmetric substituents, as discussed previously, this symmetry is broken, which can have profound electronic consequences. rsc.orgresearchgate.net

The synthesis of unsymmetrical bipyridine complexes allows for a detailed investigation into the effects of selectively enhanced conjugation on their photophysical behavior. rsc.org Such desymmetrization can lead to the emergence of new electronic states and solvent-dependent excited-state switching. rsc.orgresearchgate.net Furthermore, the dihedral angle between the two pyridine (B92270) rings in the bipyridinium core is a critical structural parameter influenced by both the substituents and the molecule's environment. mdpi.com This angle affects the degree of π-conjugation between the rings and, consequently, the electronic and optical properties of the molecule. Manipulating this twist angle through rational design is a key strategy for developing highly responsive materials. mdpi.com The crystal structures of different bipyridinium salts show that molecular symmetry directly influences packing and intermolecular interactions, such as hydrogen bonding, which in turn dictates the properties of the bulk material. nih.gov

Bridging Group and Heteroatom Integration for Electronic Property Modulation

The electronic and photophysical properties of 1,1'-dihexyl-4,4'-bipyridinium, a member of the viologen family, can be strategically tuned through molecular engineering. A key approach involves the introduction of bridging groups between the pyridine rings and the integration of heteroatoms into the bipyridinium backbone. These modifications alter the molecule's conformation and electronic structure, thereby modulating its redox potentials and optical characteristics. nih.gov

Bridging Group Modification

Introducing covalent bridges between the two pyridine rings of a bipyridinium core is a powerful method to control the molecule's planarity and the electronic communication between the rings. The dihedral angle between the pyridinium (B92312) rings is a critical parameter that influences the stabilization of the viologen radical cation (V˙⁺) formed upon reduction. mdpi.com By forcing a more planar or a more twisted conformation, bridging groups can significantly shift the reduction potentials. frontiersin.org

For instance, planarizing the π-system with short bridges like ethylene (B1197577) or ethenylene can shift the reduction potential to more positive values. frontiersin.org This is because a planar structure enhances π-conjugation, which can stabilize the reduced species differently than in a non-planar arrangement. The choice of the bridging group dictates the degree of conformational rigidity and the resulting electronic effects. nih.govfrontiersin.org

| Bridging Group Type | Example | Effect on Molecular Structure | Impact on Electronic Properties | Reference |

|---|---|---|---|---|

| Alkene Bridge | Ethenylene | Planarizes the π-system | Shifts reduction potential to more positive values | frontiersin.org |

| Carbonyl Bridge | Oxalyl | Introduces electron-withdrawing carbonyls; planarizes the system | Shows two distinct one-electron reduction processes for the pyridinium and carbonyl groups | frontiersin.org |

| Fused Ring System | Thiazolothiazole | Creates a rigid, planar, electron-deficient core | Results in strong fluorescence and reversible electrochromism | nih.gov |

Heteroatom Integration

The incorporation of heteroatoms such as sulfur, oxygen, or phosphorus into the bipyridinium framework offers another avenue for fine-tuning electronic properties. nih.govnih.gov Heteroatoms can alter the electron density distribution across the molecule and introduce new electronic transitions, leading to modified electrochemical and optical behavior. nih.gov

A notable example is the development of phosphoryl-bridged viologen analogues. In one study, replacing the direct C-C bond between the pyridine rings with a five-membered phosphole oxide ring resulted in a significant change in redox behavior. nih.gov Although the general electrochromic properties were similar to traditional viologens, the reduction potentials for both redox steps (V²⁺/V˙⁺ and V˙⁺/V⁰) were lowered by approximately 500 mV. nih.gov This substantial shift is attributed to the electronic influence of the central phosphole oxide ring. nih.gov

Similarly, creating thienoviologens by integrating a thiophene (B33073) ring imparts properties like strong fluorescence alongside reversible electrochromism. nih.gov These examples demonstrate that heteroatom integration is a versatile strategy for creating functionally diverse bipyridinium-based materials. nih.gov

| Viologen Derivative Type | Integrated Heteroatom/Group | Key Research Finding | Reference |

|---|---|---|---|

| Phosphoryl-bridged viologen | Phosphorus (in a phosphole oxide ring) | Reduction threshold for both redox steps was 500 mV lower than methyl viologen. | nih.gov |

| Thiazolothiazole-bridged viologen | Sulfur, Nitrogen (in a thiazolothiazole ring) | Exhibited strong fluorescence and reversible electrochromism. | nih.gov |

| Thienoviologens | Sulfur (in a thiophene ring) | Displayed strong fluorescence and reversible electrochromism. | nih.gov |

Electrochemical and Redox Behavior of 4,4 Bipyridinium, 1,1 Dihexyl Systems

Fundamental Redox Mechanisms and Interconversion Between States

The redox activity of 1,1'-dihexyl-4,4'-bipyridinium is characterized by the sequential formation of distinct redox states. These states are the dication, the radical cation, and the neutral species, each with unique properties.

The 1,1'-dihexyl-4,4'-bipyridinium system exists in three primary, interconvertible redox states. rsc.org In its oxidized state, it is a dication (V²⁺), which is typically colorless or pale yellow. rsc.org This form can undergo a one-electron reduction to produce a stable radical cation (V•⁺). wikipedia.orgnih.gov This radical cation is intensely colored, a hallmark of viologens. rsc.orgwikipedia.org A subsequent one-electron reduction yields the neutral species (V⁰), which is often brownish-red. sci-hub.se The high reversibility of these electron transfer processes is a key feature of viologen chemistry. nih.govwikipedia.org

V²⁺ + e⁻ ⇌ V•⁺ V•⁺ + e⁻ ⇌ V⁰

Electrochemical Characterization Techniques

The electrochemical properties of 1,1'-dihexyl-4,4'-bipyridinium are primarily investigated using techniques such as cyclic voltammetry and spectroelectrochemistry. These methods allow for the determination of redox potentials and the analysis of optical changes associated with the different redox states.

Cyclic voltammetry (CV) is a powerful tool for probing the redox behavior of 1,1'-dihexyl-4,4'-bipyridinium. nih.govnih.gov By scanning the potential applied to an electrode and measuring the resulting current, CV experiments can identify the potentials at which the redox transitions occur. iieta.orgmoca.net.ua The resulting voltammograms for viologens typically show two distinct, reversible waves corresponding to the two one-electron reduction steps. nih.govelsevier.com The positions of the peaks in the cyclic voltammogram provide the formal redox potentials for the V²⁺/V•⁺ and V•⁺/V⁰ couples. These potentials can be influenced by factors such as the solvent, the supporting electrolyte, and the nature of the substituents on the bipyridinium core. edaq.com

| Redox Couple | Description | Typical Potential Range (vs. reference electrode) |

|---|---|---|

| V²⁺/V•⁺ | First one-electron reduction from the dication to the radical cation. | -0.4 V to -0.7 V |

| V•⁺/V⁰ | Second one-electron reduction from the radical cation to the neutral species. | -0.8 V to -1.1 V |

Note: The specific redox potentials can vary depending on experimental conditions.

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the relationship between the redox state of a molecule and its optical properties. rsc.org For 1,1'-dihexyl-4,4'-bipyridinium, this method is crucial for correlating the appearance of the colored radical cation and neutral species with their respective redox potentials. rsc.org As the potential is swept through the first reduction wave, the characteristic absorption spectrum of the radical cation emerges, often showing strong absorption in the visible region, leading to a distinct color change. nih.gov Further reduction to the neutral species results in another change in the absorption spectrum. This technique provides valuable information for the development of electrochromic materials and devices.

Electron Transfer Processes and Mediation

The ability of 1,1'-dihexyl-4,4'-bipyridinium to reversibly accept and donate electrons makes it an effective electron transfer mediator in various chemical and biological systems.

Intermolecular Electron Transfer in Catalytic Systems

The 4,4'-bipyridinium core serves as a highly effective electron shuttle in catalytic processes. Its dicationic form (V²⁺) can accept an electron to form a stable radical cation (V˙⁺), which can then donate this electron to another species, regenerating the original dication. This ability to mediate electron transfer is crucial in various catalytic cycles. For instance, bipyridinium moieties can facilitate the reduction of other molecules by acting as an intermediary between a primary reducing agent (like an electrode or a chemical reductant) and the target substrate. nih.govelsevier.com This process avoids the high activation energy that might be associated with the direct reduction of the substrate. elsevier.com The redox potential of the viologen can be tuned by modifying the substituents on the nitrogen atoms, allowing for controlled electron transfer to a range of substrates.

In some systems, electron transfer from a reductant to the bipyridinium unit is the initial step, creating the radical cation. This radical is a potent reducing agent itself and can then participate in intermolecular electron transfer to a desired substrate. This has been explored in contexts such as the reduction of nitroaromatic compounds, where a 4,4'-bipyridine (B149096) derivative mediates the transfer of electrons from a reductant to the nitro group, leading to its activation. nih.gov

Activation of Chemical Reductants via Viologen Redox Cycling

Viologen redox cycling provides a low-energy pathway for the activation of various chemical reductants. elsevier.com The process involves the repeated reduction and oxidation of the viologen molecule. A primary energy source, such as electricity or light, reduces the viologen dication (V²⁺) to its radical cation (V˙⁺). This radical cation is a significantly stronger reductant than the initial energy source might be for a specific substrate.

This activated V˙⁺ species can then reduce a target chemical, such as a prodrug or a catalyst precursor, which might otherwise be kinetically or thermodynamically difficult to reduce directly. nih.govnih.gov Upon donating its electron, the viologen returns to its dicationic state (V²⁺), ready to be reduced again and continue the cycle. This catalytic use of the viologen allows a small amount of the mediator to facilitate a large volume of chemical transformation. A notable example is the use of 4,4'-bipyridine derivatives to mediate the reduction of aromatic nitro compounds, activating them for further reactions under biocompatible conditions. nih.gov This strategy is fundamental in developing bioorthogonal reactions and controlled drug delivery systems. nih.gov

Dimerization and Aggregation Phenomena of Radical Cations

The formation of the 1,1'-dihexyl-4,4'-bipyridinium radical cation (DHV˙⁺) is often followed by its aggregation or dimerization, an important phenomenon that influences the optical and electrochemical properties of the system.

Mechanisms of Radical Cation Dimer Formation

The radical cations of viologens, including the 1,1'-dihexyl derivative, are highly active species that have a strong tendency to form dimers, often referred to as π-dimers. researchgate.net The primary driving force for this dimerization is the formation of a multicenter, covalent π-π bond between the π-systems of two radical cations. researchgate.net In this arrangement, the unpaired electrons of the two radicals are shared across both bipyridinium units, leading to a more stabilized, lower-energy state.

This process is an equilibrium, represented as: 2 V˙⁺ ⇌ [V-V]²⁺

The extent of dimerization is influenced by several factors, including the concentration of the radical cation, the solvent, and the temperature. jcsp.org.pkiastate.edu In solvents like water and methanol, dimerization can be significant, whereas it is less favored in solvents like DMSO. nih.gov The formation of these dimers is often characterized by distinct changes in the UV-Vis absorption spectrum, as the dimer has different electronic transitions compared to the monomeric radical cation. iastate.edu

| Factor | Influence on Dimerization | Source |

| Concentration | Higher radical cation concentration favors dimer formation. | jcsp.org.pk |

| Solvent | Dimerization is more pronounced in polar protic solvents like water and methanol. | nih.gov |

| Radical Structure | The inherent π-system of the viologen core drives the formation of π-π bonds. | researchgate.net |

Strategies for Suppressing Dimerization

Given that dimerization can be an unwanted side reaction that alters the intended function of the viologen radical, several strategies have been developed to suppress it. researchgate.net

One effective method is to modify the molecular structure of the viologen itself. Introducing bulky substituents on or near the bipyridinium rings can create steric hindrance that physically prevents two radical cations from approaching each other closely enough to form a dimer. Another approach involves extending the π-conjugated system of the viologen molecule. researchgate.net This helps to delocalize the unpaired electron over a larger molecular framework, which increases the stability of the radical cation monomer and reduces its propensity to dimerize. researchgate.net

A third strategy involves controlling the local environment of the viologen. For example, covalently bonding viologen radical cations to a host molecule like a β-cyclodextrin can effectively isolate them, thereby suppressing dimerization. acs.org The choice of solvent is also a critical tool; using solvents like DMSO where dimerization is less favorable can be an effective, though application-dependent, strategy. nih.gov

| Strategy | Mechanism | Source |

| Extended π-Conjugation | Delocalizes the unpaired electron, stabilizing the monomeric radical cation. | researchgate.net |

| Host-Guest Chemistry | Encapsulation within a host molecule (e.g., β-cyclodextrin) physically separates radicals. | acs.org |

| Solvent Selection | Utilizing solvents like DMSO where dimerization is less thermodynamically favorable. | nih.gov |

| Steric Hindrance | Introducing bulky chemical groups that prevent close approach of radical cations. | N/A |

Influence of Counterions and Electrolyte Systems on Redox Activity

The redox behavior of 1,1'-dihexyl-4,4'-bipyridinium is not solely an intrinsic property of the molecule but is significantly modulated by its immediate chemical environment, specifically the counterions and the surrounding electrolyte system. The nature of the anion associated with the viologen dication, as well as the composition of the supporting electrolyte in solution, can impact reduction potentials, reaction kinetics, and the stability of the resulting radical species.

Supramolecular Chemistry and Self Assembly of 4,4 Bipyridinium, 1,1 Dihexyl Analogues

Host-Guest Interactions with Macrocyclic Receptors

The dicationic and electron-accepting nature of 1,1'-dihexyl-4,4'-bipyridinium makes it an excellent guest for various electron-rich macrocyclic hosts. These interactions are driven by a combination of non-covalent forces, including ion-dipole interactions, hydrogen bonding, and hydrophobic effects. The formation of these host-guest complexes is a cornerstone of molecular recognition and has been extensively studied to understand the fundamental principles governing these interactions. Macrocyclic hosts such as cyclodextrins, calixarenes, cucurbiturils, and pillararenes are often employed to encapsulate bipyridinium guests. nih.govnih.gov The specific geometry and electronic properties of both the host and the guest dictate the strength and selectivity of the binding.

Complexation Thermodynamics and Kinetics

The stability of the host-guest complexes formed between 1,1'-dihexyl-4,4'-bipyridinium analogues and macrocyclic receptors is quantified by their binding constants (Ka), which are determined through various analytical techniques. The thermodynamics of complexation, including the enthalpy (ΔH) and entropy (ΔS) changes, provide deeper insights into the nature of the binding forces. For instance, a negative enthalpy change suggests that the complexation is an exothermic process, often driven by favorable electrostatic or hydrogen bonding interactions. Conversely, a positive entropy change can indicate the release of solvent molecules from the host's cavity upon guest binding, a phenomenon known as the hydrophobic effect.

Kinetic studies, which examine the rates of association and dissociation of the host-guest complexes, are equally crucial. These rates can be influenced by factors such as temperature and the solvent environment. nih.gov For example, the association rate of a dihydropyridine (B1217469) derivative was found to vary only slightly with temperature, whereas the dissociation rate decreased significantly at lower temperatures. nih.gov Dynamic NMR spectroscopy is a powerful tool for investigating the kinetics of complexation, allowing for the determination of activation parameters for dissociation and conformational changes within the complex. nih.gov

Table 1: Thermodynamic and Kinetic Parameters for Host-Guest Complexation

| Host-Guest System | Binding Constant (Ka) | ΔH (kJ/mol) | ΔS (J/mol·K) | kon (M-1s-1) | koff (s-1) |

| 3H-S-Bay K 8644 with rat heart membranes (25°C) | 2.80 x 108 M-1 | N/A | N/A | 3.4 x 107 min-1 M-1 | 0.095 min-1 |

| 3H-PN 200-110 with rat heart membranes (25°C) | 3.13 x 1010 M-1 (high affinity) | Enthalpy-driven | Entropy and Enthalpy-driven | 3.94 x 108 min-1 M-1 | 7.86 x 10-3 min-1 |

| Tl+ with calix nih.govcrown-6 | 1:1 complex | 10.1 (bimolecular), 20.6 (unimolecular) | -133.2 (bimolecular), -112.8 (unimolecular) | N/A | N/A |

Note: Data is illustrative and compiled from various studies on related systems. "N/A" indicates that the data was not available in the cited sources. nih.govnih.gov

Electrochemical Control of Host-Guest Association and Dissociation

The redox-active nature of 1,1'-dihexyl-4,4'-bipyridinium allows for the electrochemical control of host-guest complexation. nih.govhw.ac.uk The dicationic form of the bipyridinium guest binds strongly to electron-rich macrocycles. However, upon electrochemical reduction to the radical cation or neutral species, the binding affinity is significantly diminished, leading to the dissociation of the complex. This reversible switching between bound and unbound states can be harnessed for the development of molecular switches and other responsive materials. nih.govhw.ac.uk

The application of an external electrochemical stimulus provides a rapid and reversible method to modulate supramolecular interactions. nih.govhw.ac.uk This has been demonstrated in solution and more recently at solid-state surfaces, paving the way for the creation of molecular electronic components and responsive surfaces with applications in nanotechnology. nih.govhw.ac.uk The ability to control these interactions is also crucial for the development of biosensors, where changes in the electrochemical environment can trigger detectable signals based on host-guest events within a nanopore. nih.gov

Spectroscopic Probes for Investigating Binding Interactions (NMR, Fluorescence, UV-Vis)

A variety of spectroscopic techniques are employed to study the formation and properties of host-guest complexes involving 1,1'-dihexyl-4,4'-bipyridinium analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for confirming the formation of a complex and elucidating its structure in solution. Changes in the chemical shifts of the protons on both the host and guest molecules upon complexation provide direct evidence of their interaction. 2D NMR techniques, such as ROESY, can reveal through-space correlations between protons of the host and guest, providing detailed structural information. mdpi.com Dynamic NMR studies can also provide kinetic information about the complexation process. nih.gov

Fluorescence Spectroscopy: The fluorescence properties of either the host or the guest can be modulated upon complexation. For instance, the inclusion of a bipyridinium guest within a macrocyclic host can lead to either quenching or enhancement of the host's fluorescence, providing a sensitive method for determining binding affinities. frontiersin.org Fluorescence indicator displacement (FID) assays are a common application where the displacement of a fluorescent guest by a non-fluorescent analyte leads to a measurable change in fluorescence. frontiersin.org

UV-Vis Spectroscopy: The formation of charge-transfer complexes between the electron-accepting bipyridinium guest and an electron-donating host often results in the appearance of a new absorption band in the UV-Vis spectrum. The intensity of this charge-transfer band can be used to quantify the extent of complexation and determine the binding constant. The electrochemical reduction of bipyridinium oligomers leads to dramatic changes in their electronic absorption spectra. nih.govlboro.ac.uk

Self-Assembly into Organized Architectures

Beyond forming simple 1:1 host-guest complexes, 1,1'-dihexyl-4,4'-bipyridinium and its derivatives can act as building blocks for the construction of larger, more complex supramolecular structures through self-assembly. These organized architectures can range from linear polymers to intricate two- and three-dimensional networks.

Formation of Supramolecular Polymers

Supramolecular polymers are formed through the directional and reversible non-covalent interactions between monomeric units. In the context of 1,1'-dihexyl-4,4'-bipyridinium, these polymers can be constructed using host-guest interactions as the driving force. For example, a ditopic guest molecule containing two bipyridinium units can be linked together by a ditopic host, or vice versa, to form a linear supramolecular polymer chain. The properties of these materials, such as their viscosity and chain length, can be tuned by altering the concentration of the monomers or by external stimuli like temperature. The formation of such polymers can be substantiated through techniques like 2D-DOSY NMR experiments, which show a decrease in the diffusion coefficient of the monomers as they aggregate into larger structures. nih.gov

Two-Dimensional and Three-Dimensional Supramolecular Organic Frameworks (SOFs)

By employing multitopic building blocks with specific geometries, it is possible to create highly ordered two-dimensional (2D) and three-dimensional (3D) supramolecular organic frameworks (SOFs). These materials are analogous to metal-organic frameworks (MOFs), but with the metal-ligand coordination bonds replaced by non-covalent interactions. For instance, a square-planar host molecule can interact with a linear bipyridinium guest to form a 2D sheet-like structure. nih.govresearchgate.net Similarly, tetrahedral or other polyhedral building blocks can lead to the formation of 3D frameworks with porous structures. These frameworks can exhibit interesting properties, such as the ability to encapsulate guest molecules within their cavities, and have potential applications in gas storage, separation, and catalysis. The interconnection of bipyridinium moieties with anions through hydrogen bonds can also lead to the formation of 3D supramolecular frameworks. researchgate.net

Role of Alkyl Chain Length in Amphiphilic Behavior and Self-Organization

The molecular architecture of 1,1'-dialkyl-4,4'-bipyridinium salts, commonly known as viologens, imparts them with amphiphilic characteristics. These molecules are composed of a positively charged, electron-accepting 4,4'-bipyridinium core, which acts as the hydrophilic head group, and two nonpolar alkyl chains (N-substituents), which serve as hydrophobic tails. The balance between the hydrophilic and hydrophobic portions dictates their behavior in solution, particularly their tendency to self-assemble. The length of the N-alkyl chains is a critical parameter that can be systematically varied to fine-tune this amphiphilic nature and, consequently, control the resulting supramolecular structures. researchgate.netrsc.org

A fundamental principle of surfactant science, which applies to these amphiphilic viologens, is that the CMC decreases as the length of the hydrophobic alkyl chain increases. Longer chains create a more significant hydrophobic driving force for aggregation, thus requiring a lower concentration of monomers to initiate the formation of micelles and other organized structures. nih.govresearchgate.net The electrochemical behavior of viologens with long alkyl chains is directly influenced by their CMC; properties vary significantly at concentrations below and above this threshold. For instance, studies on 1-methyl-1'-alkyl-4,4'-bipyridinium chlorides demonstrated varied voltammetric behavior depending on whether the concentration was above or below the CMC.

The influence of alkyl chain length on the CMC of symmetrically substituted viologens is a well-documented phenomenon. As the number of carbon atoms in the alkyl chains increases, the concentration required for micelle formation drops significantly. This trend underscores the increasing thermodynamic favorability of aggregation with enhanced hydrophobicity.

Table 1: Effect of Alkyl Chain Length on the Critical Micelle Concentration (CMC) of Symmetric 1,1'-Dialkyl-4,4'-bipyridinium Bromides This table presents data on how the critical micelle concentration changes with varying lengths of the alkyl chains.

| Alkyl Chain | Number of Carbons | Critical Micelle Concentration (CMC) (mM) |

| Octyl | 8 | 15.0 |

| Decyl | 10 | 1.5 |

| Dodecyl | 12 | 0.15 |

The self-organization driven by alkyl chain length has profound effects on the material's properties, including its electrochemical and photophysical characteristics. The aggregation into micelles alters the local microenvironment around the bipyridinium core, which in turn influences redox processes. researchgate.net For symmetric alkyl-substituted viologens, cyclic voltammetry studies have revealed that as the alkyl chain lengthens, the first redox potential (V²⁺/V•⁺) shifts to more positive values. acs.org This shift is attributed to changes in the spatial structure and dimerization of the viologen radical cations within the aggregates. acs.org

Table 2: Effect of Alkyl Chain Length on the First Redox Potential of Symmetric Viologens This table shows the relationship between the length of the alkyl substituent and the first reduction and oxidation potentials.

| Viologen Substituent | Epc1 (V) (First Reduction) | Epa1 (V) (First Oxidation) |

| 1,1'-Dioctyl-4,4'-bipyridinium | -0.58 | -0.49 |

| 1,1'-Didecyl-4,4'-bipyridinium | -0.56 | -0.48 |

| 1,1'-Didodecyl-4,4'-bipyridinium | -0.55 | -0.47 |

| 1,1'-Dihexadecyl-4,4'-bipyridinium | -0.54 | -0.46 |

Furthermore, the length of the alkyl chains affects the molecular packing and orientation within self-assembled structures. In self-assembled monolayers, an increase in alkyl chain length can lead to more tilted arrangements of the bipyridinium units to accommodate the greater volume of the hydrophobic tails. These packing arrangements are stabilized by van der Waals interactions between the alkyl chains, and even slight modifications to chain length can significantly alter these interactions and resulting charge transport properties. acs.orgrsc.org The absorption spectra are also sensitive to these changes; a slight blueshift in the maximum absorption wavelength (from 262 nm to 257 nm) has been observed in alkyl-substituted viologens as the chain length increases from octyl to hexadecyl.

Applications in Advanced Functional Materials Science

Electrochromic Devices (ECDs)

4,4'-Bipyridinium, 1,1'-dihexyl- (hereafter referred to as dihexyl viologen) is a prominent organic electrochromic material. mdpi.com Devices built with viologens are noted for their low operational voltages and potential for high performance. rsc.org The core functionality of dihexyl viologen in ECDs stems from its ability to switch between a transparent and a colored state when a voltage is applied. nih.gov

Electrochromic Performance and Mechanisms

The electrochromism of dihexyl viologen is based on reversible redox reactions. nih.gov In its stable, doubly charged dicationic state (V²⁺), it is typically colorless or pale yellow. rsc.org Upon the application of a negative potential, it accepts an electron to form a deeply colored radical cation (V•⁺). rsc.orgnih.gov For viologens with alkyl substituents like the hexyl groups in dihexyl viologen, this radical cation state imparts a characteristic blue or violet color. arxiv.org If the potential is increased further, it can accept a second electron to form a neutral species (V⁰), which is often colorless or brown. rsc.org

The fundamental mechanism involves this reversible transition: V²⁺ (colorless) + e⁻ ⇌ V•⁺ (colored)

Optimization of Coloration Efficiency and Switching Speed

Coloration efficiency (CE), measured in cm²/C, quantifies how effectively a material changes its optical density for a given amount of injected charge. researchgate.net High CE is desirable for low-power devices. For viologen-based systems, CE values can be quite high, with some modified viologen devices reaching over 100 cm²/C. nih.govresearchgate.net For example, a device using 1-butyl-4,4'-bipyridinium bromide (a related asymmetric viologen) integrated with TiO₂ nanoparticles reported a coloration efficiency of 117 cm²/C. nih.gov

Switching speed, the time taken to transition between colored and bleached states, is another critical parameter. Fast switching is essential for applications like displays and auto-dimming mirrors. Viologen-based devices are known for their potential for rapid switching, with times often in the range of a few seconds or even milliseconds for optimized systems. nih.govresearchgate.net The use of nanostructured electrodes, such as ZnO or TiO₂ nanowires, can significantly enhance switching speeds by increasing the surface area and improving electron transport to the viologen molecules. nih.govresearchgate.net A device using phosphonated viologen on a mesoporous TiO₂ electrode achieved switching times of 0.5 seconds. researchgate.net

Optimization strategies often focus on suppressing the aforementioned dimer formation, which can slow down the bleaching process and reduce efficiency. rsc.orgnih.gov Molecular engineering, such as creating asymmetric viologens, has been shown to be an effective route to reduce dimerization, allowing for operation at higher voltages and achieving larger changes in transmittance with improved speed and efficiency. rsc.orgnih.gov

Table 1: Performance of a Symmetric vs. Asymmetric Viologen ECD Data based on 1,1'-diheptyl viologen (DHV), a close analog to dihexyl viologen, compared to an asymmetric 1-benzyl-1′-heptyl viologen (BHV).

| Feature | Symmetric Viologen (DHV²⁺) | Asymmetric Viologen (BHV²⁺) | Reference |

|---|---|---|---|

| Dimer Formation | Significant at voltages > -0.8 V | Considerably reduced | rsc.org |

| Color at High Voltage | Shifts from blue to reddish | Stable blue color | rsc.org |

| Redox Reversibility (ipc/ipa) | ~0.63 (quasi-reversible) | ~0.99 (highly reversible) | rsc.org |

| Coloration Onset | Radical appears at ~ -0.8 V | Radical appears at -0.6 V | rsc.org |

Long-Term Cycling Stability and Device Longevity

The durability of an ECD is measured by its ability to withstand numerous coloration and bleaching cycles without significant degradation in performance. researchgate.net A primary cause of degradation in symmetric dialkyl viologen devices is the formation of quasi-reversible dimers, which can lead to material aggregation and a decline in optical contrast over time. rsc.orgnih.gov The electrochemical stability of the electrolyte and counter-electrode materials is also crucial for long-term operation. ntu.edu.tw

To enhance longevity, one successful strategy involves immobilizing the viologen molecules onto the electrode surface or within a polymer matrix. nih.gov These are known as Type III electrochromes and are widely adopted in commercial devices because they prevent leakage and improve stability. nih.gov By modifying the viologen structure or the device architecture, excellent cycling stability can be achieved. For example, a device using a hydroxy-substituted viologen in a polymer gel electrolyte showed only a 1% reduction in optical contrast after 10,000 cycles. nih.gov Other systems have demonstrated stability over 50,000 cycles. ntu.edu.tw

Flexible and Transparent Electrochromic Device Fabrication

There is growing interest in fabricating ECDs on flexible substrates like polyethylene (B3416737) terephthalate (B1205515) (PET) for applications in wearable electronics, smart packaging, and curved displays. researchgate.net Viologen-based systems are well-suited for these applications. The use of gel or quasi-solid-state electrolytes is particularly important for flexible devices, as they prevent leakage and provide mechanical strength and stability during bending. researchgate.net These devices typically feature a simplified structure where the viologen and a counter-ion are dissolved in a gel electrolyte sandwiched between two transparent conductive films (e.g., ITO-PET). researchgate.net This construction endows the device with good flexibility while maintaining excellent redox reversibility and low-voltage operation. researchgate.net

Development of Multi-Color and Dual-Type Electrochromic Systems

While simple alkyl viologens like the dihexyl variant typically provide a blue color, there is significant research into creating multi-color systems. mdpi.com This can be achieved by combining the viologen with a second electrochromic material that has a different color in its redox state. For example, coupling a viologen with a material like poly(3-hexylthiophene) (P3HT) can create a dual-type device that switches between different color palettes. mdpi.com Another approach involves modifying the viologen molecule itself by introducing different functional groups or extending the π-conjugated system, which can tune the absorption spectrum and thus the perceived color. mdpi.comresearchgate.net By synthesizing viologen gels with different substituents (e.g., dioctyl, diethyl, diphenyl), a palette of red, blue, and green colors can be created for display applications. researchgate.net

Energy Storage Systems

The same reversible redox activity that makes dihexyl viologen useful in ECDs also makes it a promising candidate for energy storage, particularly in aqueous organic redox flow batteries (AORFBs). nih.govnih.gov AORFBs are considered a sustainable and potentially low-cost solution for large-scale energy storage, which is critical for integrating intermittent renewable energy sources like solar and wind into the power grid. nih.govuwaterloo.ca

In a redox flow battery, energy is stored in liquid electrolytes contained in external tanks. uwaterloo.ca Viologen derivatives are attractive as the anolyte (the negative electrolyte) because they possess highly negative reduction potentials and demonstrate good electrochemical stability under neutral pH conditions. nih.gov The ability to undergo reversible one- or two-electron transfers allows for the storage and release of charge. Molecular engineering plays a key role in optimizing viologen-based anolytes to improve solubility, stability, and energy density. nih.gov While much research focuses on designing new viologen structures, the fundamental electrochemical properties of simple dialkyl viologens like the dihexyl variant provide a basis for the development of these advanced systems. nih.govgoogle.com

Viologen Derivatives as Anolyte Materials in Redox Flow Batteries

Viologen derivatives, including 1,1'-dihexyl-4,4'-bipyridinium, are promising candidates for anolyte materials in both aqueous and non-aqueous redox flow batteries (RFBs). researchgate.netrsc.org These organic compounds can undergo reversible one- or two-electron reduction processes, which is the fundamental requirement for an electrolyte in an RFB. rsc.org In aqueous organic redox flow batteries (AORFBs), viologens are particularly attractive due to their high solubility in water and their ability to be chemically modified to tune their properties. rsc.org

Rational molecular engineering has led to the development of two-electron storage viologen anolytes that exhibit low reduction potentials, a desirable characteristic for achieving high cell voltage. researchgate.net For instance, certain engineered viologens have shown reduction potentials as low as -0.78 V versus the normal hydrogen electrode (NHE) in neutral aqueous solutions. researchgate.net This has enabled the construction of neutral aqueous flow batteries with cell voltages up to 1.38 V and impressive performance metrics, including high power densities. researchgate.netnih.gov

In non-aqueous organic redox flow batteries (NOARFBs), viologens like methyl viologen have been shown to undergo two reversible reductions, which can significantly increase the theoretical energy density of the battery. epa.gov A NOARFB utilizing a methyl viologen anolyte demonstrated a theoretical energy density of 24.9 Wh/L and a cell voltage of up to 1.5 V. epa.gov The performance of these batteries is highly dependent on the choice of solvent and supporting electrolyte. epa.govresearchgate.net

The table below summarizes the performance of some viologen-based redox flow batteries.

| Viologen Derivative | Electrolyte Type | Cell Voltage (V) | Power Density (mW/cm²) | Capacity Retention (%) | Cycle Life | Reference |

| 1,1'-bis[3-(trimethylammonio)propyl]-4,4'-bipyridinium | Aqueous | 1.38 | 128.2 | 97.48 | 500 cycles | nih.gov |

| Two-electron storage viologen | Aqueous | up to 1.38 | up to 130 | up to 99.99 per cycle | - | researchgate.net |

| N,N'-dibutyrate-4,4'-bipyridinium | Aqueous | 0.89 | up to 85 | 100 | 1000 cycles | nih.gov |

| Methyl Viologen | Non-aqueous | up to 1.5 | - | >88 | 100 cycles | epa.gov |

Chemical Stability and Degradation Pathways in Battery Electrolytes

One of the primary degradation mechanisms for viologen derivatives is dealkylation, which involves the cleavage of the C(alkyl)-N bond. acs.orgnih.gov This process is often initiated by a nucleophilic attack, for example, by hydroxide (B78521) anions that can be generated from the reduction of residual oxygen in the anolyte. nih.gov The presence of oxygen has been shown to accelerate the degradation of viologen-derivatives in practical RFB systems. acs.orgnih.gov Studies have confirmed that the formation of mono-N-alkylated 4,4'-bipyridine (B149096) derivatives correlates with the capacity fading of the battery, supporting dealkylation as a key degradation pathway. acs.org

The stability of the radical cation formed during the first reduction of the viologen is also crucial for the long-term performance of the battery. nih.govresearchgate.net Dimerization of these radical cations has been identified as a potential issue that can lead to capacity fade. researchgate.net

Molecular Engineering for Improved Stability in Redox Flow Batteries

To address the stability issues of viologen anolytes, researchers are exploring various molecular engineering strategies. rsc.orgnih.gov These strategies aim to enhance the intrinsic stability of the viologen molecule and to mitigate the known degradation pathways.

One approach is to modify the substituent groups attached to the nitrogen atoms of the bipyridine core. nih.gov For instance, introducing bulky or electron-donating groups can influence the redox potential and solubility of the viologen. nih.gov DFT studies have shown that carboxylate functional groups can increase molecular polarity, leading to higher solubility, and their electron-donating nature can contribute to a more negative reduction potential. nih.gov

Another strategy focuses on hindering the dealkylation process. Synthesizing viologen derivatives with a secondary carbon center attached to the nitrogen atom has been proposed to sterically hinder the nucleophilic attack that leads to dealkylation. nih.gov The introduction of specific functional groups can also influence the stability of the radical cation. For example, grafting ammonium (B1175870) functional groups can create electrostatic repulsion between the viologen radical cores, thereby preventing dimerization. researchgate.net

The development of new generations of viologen derivatives that can withstand mildly alkaline conditions is considered crucial for their deployment in large-scale energy storage systems, where preventing oxygen ingress is challenging. nih.gov

Organic Semiconductors and Solar Energy Conversion

Function as N-type Dopants in Organic Semiconductors

The controlled doping of organic semiconductors is essential for the fabrication of efficient organic electronic devices. nih.gov While p-type doping is relatively well-established, achieving efficient and stable n-type doping has been more challenging. nih.gov N-type dopants are crucial for creating n-type organic semiconductors, which are necessary for developing complementary circuits and improving the performance of devices like organic solar cells and organic light-emitting diodes.

1,1'-dihexyl-4,4'-bipyridinium, as a viologen derivative, has the potential to function as an n-type dopant. The doping process involves the transfer of electrons from the dopant to the organic semiconductor, increasing the concentration of free negative charge carriers (electrons) in the material. The efficiency of this process is influenced by the relative energy levels of the dopant and the semiconductor. nih.gov

Recent advancements have focused on developing methods to improve the efficiency and stability of n-type doping. One approach involves modulating the solution-state aggregates of polymeric semiconductors to enhance their miscibility with dopants, leading to higher electrical conductivities. ornl.govpku.edu.cn For example, controlling the aggregation of the polymer P(PzDPP-CT2) has resulted in n-doped conductivities as high as 32.1 S/cm. ornl.gov

The table below shows the impact of different solvents on the conductivity of a doped polymer, illustrating the importance of processing conditions on doping efficiency.

| Polymer | Dopant | Solvent | Dopant/Polymer Ratio | Max. Conductivity (S/cm) | Reference |

| P(PzDPP-CT2) | N-DMBI | p-xylene | - | 2.6 | pku.edu.cn |

| P(PzDPP-CT2) | N-DMBI | o-DCB | 60% | 8.5 | pku.edu.cn |

| P(PzDPP-CT2) | N-DMBI | CN | - | 20.2 | pku.edu.cn |

While specific studies on 1,1'-dihexyl-4,4'-bipyridinium as a primary n-type dopant are not extensively reported, the general principles of viologen chemistry suggest its potential in this application. The ability to accept electrons makes it a candidate for n-doping various organic semiconductors, potentially enhancing their electronic properties for use in advanced devices. Further research is needed to explore the specific interactions and doping efficiency of 1,1'-dihexyl-4,4'-bipyridinium with different organic semiconductor materials.

Integration into Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that offer a low-cost alternative to conventional silicon-based solar cells. mdpi.comcas.cn The key components of a DSSC are a photoanode made of a mesoporous semiconductor (typically TiO2), a sensitizer (B1316253) dye, an electrolyte containing a redox couple, and a counter electrode. mdpi.com

Viologen-based electrolytes could potentially be used in DSSCs. The reversible redox behavior of 1,1'-dihexyl-4,4'-bipyridinium makes it a candidate for the redox couple in the electrolyte. However, the redox potential of the viologen would need to be carefully matched with the energy levels of the dye and the semiconductor to ensure efficient cell operation.

Furthermore, bipyridinium compounds can be used as a component in fullerene-free organic solar cells. In some ternary blend solar cells, compounds with structural similarities are used to enhance properties like crystallinity and charge mobility, leading to improved power conversion efficiency. pku.edu.cn

Research into novel electrolytes for DSSCs is ongoing, with a focus on improving efficiency and stability. rsc.orgrsc.orgrsc.org The exploration of viologen derivatives like 1,1'-dihexyl-4,4'-bipyridinium in this context could open new avenues for the development of more efficient and robust DSSCs.

Liquid Crystals

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. mdpi.com Molecules that form liquid crystal phases, known as mesogens, often have an anisotropic, elongated shape. nih.gov Viologen derivatives, with their rigid bipyridinium core and flexible alkyl chains, possess the structural characteristics that can lead to liquid crystalline behavior. mdpi.comnih.gov

The formation of liquid crystal phases, or mesophases, is driven by the micro-phase segregation between the ionic, rigid core and the non-polar, flexible alkyl chains. nih.gov For 1,1'-dihexyl-4,4'-bipyridinium, the two hexyl chains provide the necessary flexibility and hydrophobicity, while the charged bipyridinium core provides rigidity and ionic character.

Studies on similar 1,1'-dialkyl-4,4'-bipyridinium salts have shown that these compounds can exhibit thermotropic liquid crystal behavior, where phase transitions occur with changes in temperature. mdpi.com The type of mesophase formed, such as smectic or nematic, depends on the length of the alkyl chains and the nature of the counter-ion. For example, some viologen-based ionic liquids have been shown to form a smectic A phase. nih.gov

The synthesis of liquid crystal dimers, where two mesogenic units are linked by a flexible spacer, has also been an area of active research. aps.org These molecules can exhibit complex mesophase behavior, including the formation of twist-bend nematic phases. aps.orgresearchgate.net While 1,1'-dihexyl-4,4'-bipyridinium is a monomer, the principles governing the self-assembly of these more complex systems are relevant to understanding its potential mesomorphic properties.

The investigation of the liquid crystalline properties of 1,1'-dihexyl-4,4'-bipyridinium and its derivatives could lead to the development of new materials for applications in displays, sensors, and other optoelectronic devices.

Design and Synthesis of Thermotropic Liquid-Crystalline Viologens

The design of thermotropic liquid-crystalline viologens hinges on the molecular architecture, which typically consists of a rigid, electron-accepting bipyridinium core flanked by flexible alkyl chains. rsc.org The 1,1'-dihexyl-4,4'-bipyridinium cation exemplifies this design, where the two hexyl chains appended to the nitrogen atoms provide the necessary fluidity for the formation of mesophases upon heating. The properties of these liquid crystals are highly dependent on the length of the N-alkyl chains and the nature of the counter-anion. tandfonline.comunlv.edu

Research into symmetric viologens with varying alkyl chain lengths has shown that shorter chains often lead to low-melting salts, while longer chains promote the formation of smectic liquid crystal phases. tandfonline.comunlv.edu For instance, viologen triflimide salts with alkyl chains of nine or more carbons exhibit well-defined smectic A (SmA) and smectic C (SmC) phases. tandfonline.comunlv.edu While specific phase transition temperatures for the 1,1'-dihexyl derivative are dependent on the associated counter-anion, its intermediate chain length places it in a region where liquid crystalline behavior is anticipated. The design can also be modified by creating an asymmetric core to induce low-order liquid crystal phases at lower temperatures. rsc.org

The synthesis of these materials is typically achieved through a two-step process. The first step is the Menshütkin reaction, which involves the quaternization of 4,4'-bipyridine with a suitable hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane, to produce the 1,1'-dihexyl-4,4'-bipyridinium dihalide. ontosight.airsc.org This is followed by an anion exchange or metathesis reaction, where the halide anions are replaced with larger, more complex anions like bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) or 4-n-alkylbenzenesulfonates. rsc.orgunlv.edu The choice of counter-anion is crucial as it significantly influences the melting point and the stability of the resulting liquid crystal phases. rsc.org

Table 1: Influence of Alkyl Chain Length on Viologen Liquid Crystal Phases

| Alkyl Chain Length (Carbons) | Typical Observed Phase(s) | Reference |

|---|---|---|

| 4, 5 | Ionic Liquid | tandfonline.comunlv.edu |

| 6, 7, 8 | Smectic A (SmA) | mdpi.com |

| 9, 10, 11 | High-Melting Salts | tandfonline.comunlv.edu |

| 16, 18, 20 | Smectic C (SmC), Smectic A (SmA) | tandfonline.comunlv.edu |

Note: The specific phases and transition temperatures are highly dependent on the counter-anion.

Applications in Liquid Crystal Displays

The electrochromic properties of viologens, including 1,1'-dihexyl-4,4'-bipyridinium, are central to their application in display technologies. researchgate.net Viologens can be reversibly reduced in one-electron steps, forming a stable, intensely colored radical cation (blue or purple) and a neutral species. mdpi.com This redox activity, which results in a dramatic color change, can be triggered by an electrical potential.

In the context of liquid crystal displays (LCDs), materials like 1,1'-dihexyl-4,4'-bipyridinium can be used as guest molecules within a host liquid crystal matrix. The application of a voltage not only aligns the liquid crystal directors to modulate light but can also induce the redox reaction in the viologen guest, creating a "guest-host" display with color-on-demand capabilities.

Furthermore, the liquid-crystalline nature of some viologen salts allows for the creation of electrochromic devices where the material itself provides both the structural order and the active color-changing function. These systems are of interest for applications such as smart windows, where the transparency can be electrically controlled, and in low-power, reflective displays. The combination of inherent liquid crystallinity and electrochromism in a single molecule simplifies device architecture. The specific biaxial nematic phases observed in some complex liquid crystals can offer advantages in display technology, such as faster switching times and wider viewing angles, a field of ongoing research. aps.org

Charge Transfer Complexes and Smart Materials

The highly electron-deficient nature of the 1,1'-dihexyl-4,4'-bipyridinium dication makes it an excellent electron acceptor, enabling it to form charge-transfer (CT) complexes with a wide variety of electron-donor molecules. researchgate.netmdpi.com The formation of a CT complex involves a partial transfer of electronic charge from the donor to the acceptor, resulting in a new, distinct absorption band in the visible spectrum, which is macroscopically observed as a color change. mdpi.comrsc.org

This phenomenon is the basis for creating "smart" materials that respond to chemical or physical stimuli. For example, 1,1'-dihexyl-4,4'-bipyridinium can form colored CT complexes with electron-rich compounds such as phenols, hydroquinones, and certain aromatic molecules. rsc.orgrsc.org The intensity and color of the complex can be sensitive to the surrounding environment, such as solvent polarity or temperature, leading to applications in chemical sensing. mdpi.com

The assembly of these CT complexes can be controlled to build functional materials. Layer-by-layer deposition techniques have been used to create multilayer films containing viologens, where the CT interaction provides the driving force for assembly. mdpi.com These films can exhibit reversible color changes in response to electrical or optical stimuli, making them suitable for applications in electrochromic devices and optical switches. The inherent reversibility of the CT interaction is a key feature for the development of reusable and responsive smart materials. mdpi.com

Table 2: Examples of Electron Donors for Viologen Charge Transfer Complexes

| Donor Type | Example Compound(s) | Resulting Property | Reference |

|---|---|---|---|

| Phenolic Compounds | Hydroquinone, 2,4-Dichlorophenol | Color formation, Adsorption | rsc.orgrsc.org |

| Metallocyanates | Cyanocuprates(I) | Formation of colored complexes | unison.mx |

| Aromatic Hydrocarbons | Pyrene, Naphthalene derivatives | Electrostatic attraction, Complex stabilization | mdpi.com |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational studies on viologens, providing a robust framework for investigating the electronic properties of the dication (V²⁺), radical cation (V•⁺), and neutral (V) states.

DFT calculations are instrumental in elucidating the electronic structure of dihexyl viologen. These calculations provide detailed information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals are fundamental to understanding the compound's redox behavior.

Viologens are defined by their ability to undergo two sequential one-electron reductions. The first reduction potential (V²⁺/V•⁺) and the second reduction potential (V•⁺/V) are key parameters. DFT simulations can predict these potentials, which are influenced by the nature of the N-alkyl substituents. For instance, studies on a series of viologen derivatives show that the formal potential (E⁰) can be systematically tuned by altering the functional groups on the alkyl chains. chemrxiv.org The electron-donating or withdrawing nature of these groups, as well as their steric bulk, can modify the electron density on the bipyridinium core, thereby shifting the redox potentials. illinois.edu For example, DFT simulations combined with experimental measurements have shown that molecular conformational changes and planarization upon reduction significantly impact charge transport. illinois.edu

| Viologen Derivative | Substituent | Formal Potential (E⁰ vs. SHE) [V] |

|---|---|---|

| Methyl Viologen | -CH₃ | -0.449 |

| Ethyl Viologen | -C₂H₅ | -0.450 |

| Propyl Viologen | -C₃H₆-SO₃⁻ | -0.383 |

| DiOH-Vi | -C₃H₆-OH | -0.366 |

| Dex-Vi | -C₄H₈-N⁺(CH₃)₃ | -0.320 |

Data sourced from Sullivan et al. (2021). chemrxiv.org

Upon the first one-electron reduction, the dication is converted into a paramagnetic radical cation (V•⁺). A key feature of this species is the delocalization of the unpaired electron's spin density across the bipyridinium system. DFT calculations are exceptionally well-suited to model this phenomenon.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

The distinct optical properties of viologens, particularly their electrochromism, can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method is used to calculate excited-state properties and predict electronic absorption spectra. rsc.orgresearchgate.net

The dicationic form of dihexyl viologen (DHV²⁺) is typically colorless, as its electronic absorptions lie in the UV region. Upon reduction to the radical cation (DHV•⁺), the compound develops a characteristic deep color, usually blue or violet, due to a strong absorption in the visible region of the spectrum. nih.gov TD-DFT calculations can model this transition by computing the excitation energies from the ground state of the radical cation. These calculations show that the visible absorption corresponds to an electronic transition from the SOMO to a higher-lying unoccupied molecular orbital. The calculated absorption wavelengths (λ_max) and oscillator strengths can be compared with experimental UV-Vis spectra to validate the computational model. rsc.org Further reduction to the neutral species (DHV⁰) can lead to another color change or a loss of color, which can also be modeled with TD-DFT.

Simulations of Electrochemical Processes and Mechanisms

Computational simulations are vital for understanding the complex processes that occur at the electrode-electrolyte interface during the redox switching of dihexyl viologen. These simulations can model ion transport, solvation dynamics, and conformational changes that accompany electron transfer.

Recent studies combining electrochemical scanning tunneling microscopy break-junction (ECSTM-BJ) experiments with DFT simulations have provided unprecedented insight into charge transport through single viologen molecules. illinois.edu These studies revealed that the molecular conductance of a viologen is enhanced by an order of magnitude upon reduction to the radical cation state. illinois.edu DFT simulations showed that this enhancement is due to a combination of factors, including a more planar conformation of the bipyridinium core in the radical state and favorable interactions with counterions in the electrolyte solution. illinois.edu Such simulations can model the entire electrochemical environment, providing a detailed picture of how factors like electrolyte concentration and counterion identity influence the electrochemical mechanism. illinois.edumdpi.com

Computational Studies on Host-Guest Complexation and Stability

Dihexyl viologen, as an electron-deficient "guest" molecule, can form stable complexes with various "host" molecules, particularly macrocycles like cucurbiturils (CB[n]). Computational studies are essential for understanding the thermodynamics and structural features of these host-guest systems.

DFT calculations and molecular mechanics are used to model the encapsulation of the viologen within the host cavity. nih.govelsevierpure.com These simulations can determine the most stable geometry of the complex, identifying the non-covalent interactions responsible for binding, such as ion-dipole interactions between the cationic nitrogen centers and the carbonyl portals of the cucurbituril, as well as hydrophobic interactions between the hexyl chains and the host cavity. nih.govelsevierpure.com

Energetic analysis from these calculations can predict the binding affinity (association constant, Kₐ) of the complex. elsevierpure.comresearchgate.net For example, DFT studies on the complexation of bisbenzimidazolyl derivatives with cucurbit purdue.eduuril showed that the process is spontaneous and thermodynamically favorable, driven by enthalpy and stabilized by multiple C-H···O=C hydrogen bonds. elsevierpure.com Similar computational approaches confirm that for viologens, the bipyridinium core is typically threaded through the cavity of a host like CB chemrxiv.org. nih.gov These theoretical studies are critical for designing supramolecular systems for applications in drug delivery, molecular sensing, and self-assembling materials. nih.gov

Predicting Structure-Property Relationships for Rational Design

A primary goal of computational investigations is to establish clear structure-property relationships that can guide the rational design of new molecules with optimized characteristics. By systematically modifying the structure of dihexyl viologen in silico—for example, by changing the length or functionalization of the alkyl chains—researchers can predict the resulting changes in its properties. researchgate.netnorthwestern.edu

Studies on various viologen derivatives for applications like aqueous organic redox flow batteries (AORFBs) have demonstrated the power of this approach. chemrxiv.orgresearchgate.netresearchgate.net Computational screening can be used to predict properties like solubility, redox potential, and stability. Experimental work has confirmed that molecular engineering, guided by an understanding of these relationships, can lead to improved performance. For instance, asymmetric viologens can be designed to enhance solubility without significantly compromising other key parameters like viscosity or membrane permeability. chemrxiv.orgresearchgate.net The formal potential of asymmetric viologens can often be predicted as the average of their symmetric counterparts, a relationship that can be explored computationally. chemrxiv.org This synergy between computational prediction and experimental validation accelerates the discovery and optimization of materials like dihexyl viologen for specific technological applications. researchgate.netresearchgate.net

Emerging Research Directions and Future Outlook

Novel Viologen Architectures and Supramolecular Motifs

Recent research has moved beyond simple viologen molecules to the construction of complex, ordered systems through supramolecular chemistry. The long alkyl chains of dihexyl viologen play a crucial role in directing self-assembly processes, while its electron-accepting bipyridinium core is central to forming charge-transfer complexes and redox-active frameworks.